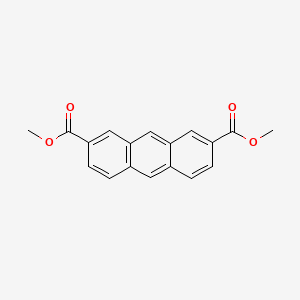
Dimethyl anthracene-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl anthracene-2,7-dicarboxylate is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications . This compound, in particular, has garnered attention due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of dimethyl anthracene-2,7-dicarboxylate typically involves the esterification of anthracene-2,7-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Dimethyl anthracene-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the anthracene ring. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl anthracene-2,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl anthracene-2,7-dicarboxylate involves its interaction with molecular targets through its aromatic ring system. The compound can undergo photoinduced electron transfer reactions, making it useful in photodynamic therapy. It can also interact with biological macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Dimethyl anthracene-2,7-dicarboxylate can be compared with other anthracene derivatives such as:
9,10-Dimethylanthracene: Known for its fluorescent properties and used in similar applications.
Anthracene-2,3-dicarboxaldehyde: Used in organic synthesis and as a precursor for other derivatives.
7,12-Dimethylbenz[a]anthracene: A potent carcinogen used in cancer research. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
90287-28-8 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
dimethyl anthracene-2,7-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-5-3-11-7-12-4-6-14(18(20)22-2)9-16(12)10-15(11)8-13/h3-10H,1-2H3 |
InChI Key |
BZWGDJMADRJDDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=CC(=C3)C(=O)OC)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















